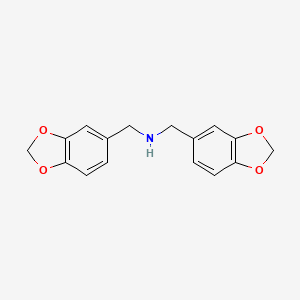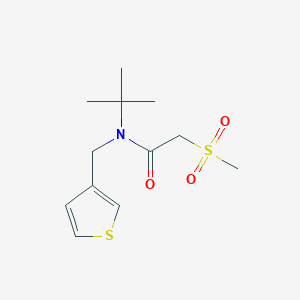![molecular formula C22H22N4O B5377309 N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5377309.png)
N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide, commonly known as MPB or MPB-PEA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MPB is not fully understood. However, it has been found to modulate the activity of various enzymes and receptors in the body. MPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. MPB has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
MPB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues and organs. MPB has also been found to improve cognitive function and memory in animal models of neurodegenerative disorders. In addition, MPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
MPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MPB is also stable and can be stored for long periods of time. However, MPB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. MPB also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of MPB. One area of research is the development of more efficient synthesis methods for MPB. Another area of research is the investigation of the potential therapeutic applications of MPB in various diseases. MPB has been found to exhibit neuroprotective and anti-tumor properties, and further research is needed to explore its potential in these areas. In addition, the mechanisms of action of MPB are not fully understood, and further research is needed to elucidate its effects on various enzymes and receptors in the body.
Méthodes De Synthèse
The synthesis of MPB involves the reaction of 2-(3-pyrrolidinyl)aniline with 3-(2-methyl-4-pyrimidinyl)benzoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPB.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, neuroprotective, and anti-tumor properties. MPB has also been studied for its potential role in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, MPB has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-24-12-10-21(25-15)16-5-4-6-18(13-16)26-22(27)20-8-3-2-7-19(20)17-9-11-23-14-17/h2-8,10,12-13,17,23H,9,11,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAFQWNOCSERFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)

![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)